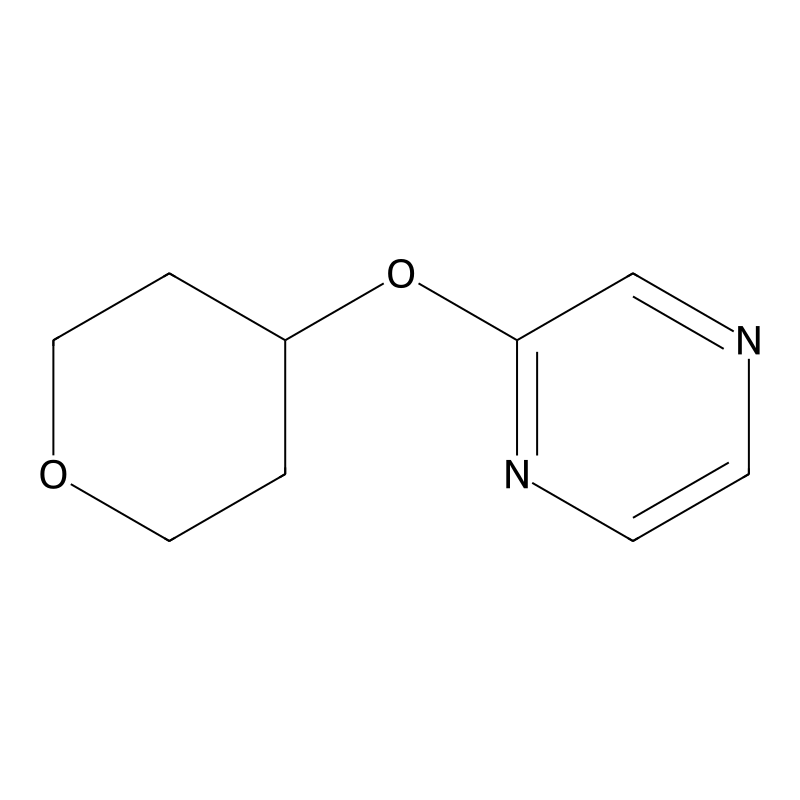

2-(oxan-4-yloxy)pyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(oxan-4-yloxy)pyrazine is a heterocyclic organic compound characterized by a pyrazine ring substituted with an oxan-4-yloxy group. This compound features a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, which contributes to its potential biological activity. The oxan-4-yloxy group, derived from tetrahydrofuran, enhances the compound's solubility and reactivity, making it an interesting candidate for various chemical applications.

The reactivity of 2-(oxan-4-yloxy)pyrazine can be explored through several chemical transformations. It can undergo nucleophilic substitution reactions due to the presence of the oxan-4-yloxy group. For instance, reactions involving electrophiles can lead to the formation of new derivatives by substituting hydrogen atoms on the pyrazine ring or the oxan group. Additionally, it may participate in coupling reactions with other aromatic compounds, facilitated by metal catalysts such as palladium or copper .

The synthesis of 2-(oxan-4-yloxy)pyrazine can be achieved through various methods:

- Nucleophilic Substitution: The reaction of 2-bromo-3-pyrazine with an appropriate alkoxide derived from tetrahydrofuran can yield the desired compound.

- Ullmann Coupling: This method involves coupling a halogenated pyrazine derivative with an alcohol in the presence of a copper catalyst.

- Grignard Reactions: A Grignard reagent formed from a bromopyrazine can react with a suitable electrophile to introduce the oxan group.

2-(oxan-4-yloxy)pyrazine has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.

- Materials Science: Its unique structure allows for exploration in creating polymers or other materials with specific properties.

- Agricultural Chemistry: Compounds similar to 2-(oxan-4-yloxy)pyrazine have shown herbicidal activity, indicating potential use in crop protection .

Interaction studies are crucial for understanding how 2-(oxan-4-yloxy)pyrazine interacts with biological systems. Preliminary studies suggest that its interactions may involve enzyme inhibition or binding to specific receptors. The oxan moiety may enhance solubility and bioavailability, potentially improving pharmacokinetic profiles compared to other pyrazine derivatives .

Several compounds share structural similarities with 2-(oxan-4-yloxy)pyrazine, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylpyrazine | Methyl group at position 2 of pyrazine | Commonly used as a flavoring agent |

| 3-Hydroxypyrazine | Hydroxyl group at position 3 | Exhibits antioxidant properties |

| 6-Bromopyrazine | Bromine substitution at position 6 | Used in synthetic chemistry as an intermediate |

| Pyrazinamide | Contains a carboxamide group | Antitubercular agent used in clinical settings |

The uniqueness of 2-(oxan-4-yloxy)pyrazine lies in its specific oxan substitution, which may enhance its solubility and reactivity compared to other pyrazines that lack such modifications.